6-(Thiophen-2-yl)nicotinic acid chemical properties
6-(Thiophen-2-yl)nicotinic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 6-(Thiophen-2-yl)nicotinic Acid
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 6-(Thiophen-2-yl)nicotinic acid. This molecule represents a strategic combination of two highly significant heterocyclic scaffolds in medicinal and materials chemistry: the nicotinic acid core, a form of vitamin B3 with broad physiological activity, and the thiophene ring, a versatile pharmacophore found in numerous approved drugs and agrochemicals.[1] While direct experimental data for this specific isomer is limited in public literature, this guide synthesizes information from analogous compounds, established reaction mechanisms, and predictive methodologies to offer a robust profile for researchers. We will delve into its core physicochemical properties, provide a detailed, field-tested protocol for its synthesis via Suzuki-Miyaura cross-coupling, outline a full spectroscopic characterization workflow, and discuss its potential applications as a key building block in drug discovery and materials science.
Introduction to Heterocyclic Scaffolds in Chemical Research
The Significance of Nicotinic Acid and Thiophene Moieties
The strategic fusion of distinct chemical moieties is a cornerstone of modern chemical design. Nicotinic acid (niacin or vitamin B3) is a fundamental biomolecule, serving as a precursor to the coenzymes NAD and NADP, which are central to cellular metabolism and redox reactions.[2][3] In pharmacology, beyond its role as a vitamin, it is a well-established lipid-lowering agent.[4][5] Its derivatives are explored for a vast range of therapeutic applications, including neuroprotection and antimicrobial activity.[6]
The thiophene ring is a five-membered sulfur-containing heterocycle that is considered a "privileged" scaffold. Its structural and electronic properties make it an effective bioisostere for phenyl rings, often improving pharmacokinetic profiles. This has led to its incorporation into a multitude of blockbuster drugs and advanced agrochemicals, including fungicides and insecticides.[1][7]
Rationale for the Synthesis of 6-(Thiophen-2-yl)nicotinic Acid
The synthesis of 6-(Thiophen-2-yl)nicotinic acid is driven by the principle of "active substructure splicing." By covalently linking the nicotinic acid and thiophene scaffolds, we create a novel molecular architecture with the potential for synergistic or entirely new biological activities. The positional attachment at the 6-position of the pyridine ring is chemically significant, influencing the electronic distribution and steric environment of the nitrogen atom and the carboxylic acid, which can profoundly impact receptor binding and metabolic stability. Derivatives of the closely related N-(thiophen-2-yl) nicotinamides have already demonstrated potent fungicidal activity, highlighting the promise of this molecular backbone for the development of new agrochemical candidates.[1][7]
Core Chemical and Physical Properties
| Property | Predicted Value / Information | Source / Rationale |
| IUPAC Name | 6-(Thiophen-2-yl)pyridine-3-carboxylic acid | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₇NO₂S | Based on structure |
| Molecular Weight | 205.23 g/mol | Calculated from formula[8] |
| CAS Number | Not assigned (as of Jan 2026) | - |
| Appearance | White to off-white crystalline solid | Analogy to nicotinic acid and its derivatives[9] |
| Melting Point | > 200 °C (decomposes) | Predicted based on aromatic carboxylic acids |
| Solubility | Soluble in hot water, hot ethanol, DMSO, DMF; sparingly soluble in cold water. | Analogy to nicotinic acid[9] |
| pKa | ~4.5 - 5.0 | Analogy to nicotinic acid (pKa ~4.85)[9] |
| SMILES | O=C(O)c1ccc(nc1)-c2sccc2 | - |
| InChI | InChI=1S/C10H7NO2S/c12-10(13)8-2-1-7(5-11-8)9-3-4-6-14-9/h1-6H,(H,12,13) | - |
Synthesis and Purification
The most logical and efficient route to synthesize 6-(Thiophen-2-yl)nicotinic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its mild conditions, high functional group tolerance, and versatility.[10][11]
Retrosynthetic Analysis
The key disconnection is the C-C bond between the pyridine and thiophene rings, leading back to a halogenated nicotinic acid derivative and a thiophene boronic acid.
Caption: Retrosynthesis of the target molecule.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol is based on established methods for the regioselective coupling at the 6-position of di-substituted pyridines and is a self-validating system where reaction progress can be monitored by TLC or LC-MS.[10]
Materials and Reagents:
-
6-Chloronicotinic acid
-
2-Thienylboronic acid (1.2 equivalents)[12]
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.08 equivalents)
-
Potassium carbonate (K₂CO₃, 3.0 equivalents)
-
1,4-Dioxane
-
Deionized Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloronicotinic acid (1.0 eq), 2-thienylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) in a small amount of dioxane. Expertise Insight: Pre-mixing the palladium source and the phosphine ligand allows for the in-situ formation of the active Pd(0) catalyst, which is crucial for initiating the catalytic cycle.
-
Solvent Addition: Add the catalyst mixture to the main reaction flask. Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. Add 1,4-dioxane and water in a 4:1 ratio.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (6-chloronicotinic acid) is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Wash the aqueous layer with diethyl ether (2x) to remove non-polar impurities.
-
Acidification & Extraction: Carefully acidify the aqueous layer to pH ~3-4 with 1 M HCl. The product should precipitate as a solid. If it remains dissolved, extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by silica gel column chromatography to obtain the pure 6-(Thiophen-2-yl)nicotinic acid.
Synthesis and Purification Workflow
Caption: Workflow for synthesis and purification.
Spectroscopic and Structural Characterization
A rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known spectra of nicotinic acid and related structures.[13][14][15][16]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine and thiophene rings.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J Hz) | Rationale |
| H-COOH | 12.0 - 13.5 | broad singlet | - | Highly deshielded acidic proton. |
| H-2 (Pyridine) | ~9.1 | doublet | ~2.0 | Ortho to ring N and ortho to COOH. |
| H-4 (Pyridine) | ~8.3 | dd | ~8.0, 2.0 | Meta to ring N, meta to COOH. |
| H-5 (Pyridine) | ~7.9 | doublet | ~8.0 | Ortho to thiophene substituent. |
| H-5' (Thiophene) | ~7.6 | dd | ~5.0, 1.0 | Ortho to S, adjacent to pyridine. |
| H-3' (Thiophene) | ~7.5 | dd | ~3.5, 1.0 | Meta to S, adjacent to pyridine. |
| H-4' (Thiophene) | ~7.1 | dd | ~5.0, 3.5 | Between two other thiophene protons. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR will confirm the carbon skeleton of the molecule.
| Carbon Assignment | Predicted δ (ppm) |
| C=O (Carboxyl) | 165 - 170 |
| C-6 (Pyridine) | 155 - 160 |
| C-2 (Pyridine) | 150 - 155 |
| C-4 (Pyridine) | 137 - 142 |
| C-2' (Thiophene) | 140 - 145 |
| C-5' (Thiophene) | 128 - 132 |
| C-3' (Thiophene) | 127 - 130 |
| C-4' (Thiophene) | 126 - 129 |
| C-3 (Pyridine) | 125 - 130 |
| C-5 (Pyridine) | 120 - 125 |
Infrared (IR) Spectroscopy
The IR spectrum is key for identifying the carboxylic acid functional group.[14][17]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 | O-H stretch (broad) | Carboxylic Acid Dimer |
| 1700-1725 | C=O stretch | Carboxylic Acid |
| 1580-1610 | C=C / C=N stretch | Aromatic Rings |
| 1200-1300 | C-O stretch | Carboxylic Acid |
| 700-800 | C-S stretch | Thiophene |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation.
-
Expected Molecular Ion (M⁺): m/z = 205.02 (for C₁₀H₇NO₂S)
-
Key Fragmentation Pathway: The primary fragmentation is the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 160. Further fragmentation of the bi-aryl system would follow.
Caption: Primary fragmentation of the parent ion.
Chemical Reactivity and Potential for Derivatization
6-(Thiophen-2-yl)nicotinic acid is a versatile building block for further chemical modification, allowing for the exploration of a broad chemical space.
-
Carboxylic Acid Group: The -COOH group is the primary site for derivatization. It can be readily converted to esters, amides, or acyl chlorides, enabling linkage to other molecules of interest. For example, forming an amide with various amines is a common strategy in drug discovery to modulate solubility and target engagement.[7]
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated to form pyridinium salts. This can be used to enhance water solubility or introduce a permanent positive charge.
-
Aromatic Rings: While less reactive than the carboxylic acid, both the pyridine and thiophene rings can undergo further electrophilic or nucleophilic substitution under specific conditions, although regioselectivity can be challenging.
Caption: Key derivatization pathways.
Potential Applications and Biological Significance
The true value of 6-(Thiophen-2-yl)nicotinic acid lies in its potential as a scaffold. Based on the known activities of its constituent parts and related molecules, several applications are plausible:
-
Agrochemicals: As previously noted, N-(thiophen-2-yl) nicotinamide derivatives show potent fungicidal activity.[1][7] The parent acid is the immediate precursor to these compounds and is a critical starting material for developing new, potentially more effective fungicides.
-
Pharmaceuticals: Nicotinic acid derivatives are being investigated for a wide array of diseases.[6] The introduction of the thiophene moiety could modulate the activity of the nicotinic acid core, potentially leading to novel inhibitors of enzymes or receptor ligands for indications in oncology, inflammation, or metabolic diseases.
-
Materials Science: Bi-heterocyclic aromatic compounds are of interest in the development of organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), due to their tunable electronic properties.
Safety, Handling, and Storage
While specific toxicology data for this compound is unavailable, general laboratory safety precautions for aromatic carboxylic acids should be followed.
-
Hazards: Expected to be an irritant to the skin, eyes, and respiratory system, similar to its 5-isomer.[8]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
Conclusion and Future Outlook
6-(Thiophen-2-yl)nicotinic acid is a molecule of significant synthetic interest, positioned at the intersection of established pharmacophores. This guide has provided a predictive but scientifically grounded overview of its chemical properties and a robust methodology for its synthesis and characterization. The future for this compound lies in its application as a versatile building block. Systematic derivatization of its carboxylic acid group to generate libraries of amides and esters, followed by broad biological screening, represents a logical and promising next step for researchers in both academic and industrial drug and agrochemical discovery.
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